molecular formula C11H8N2S B8445595 5-Isothiocyanato-3-methylisoquinoline CAS No. 70917-88-3

5-Isothiocyanato-3-methylisoquinoline

Cat. No.: B8445595
CAS No.: 70917-88-3
M. Wt: 200.26 g/mol
InChI Key: ATSCEYAYNPGBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-3-methylisoquinoline is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and an isothiocyanato (-N=C=S) functional group at position 3. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the isothiocyanato group, which enables bioconjugation and covalent binding to biomolecules.

Properties

CAS No.

70917-88-3

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-isothiocyanato-3-methylisoquinoline

InChI

InChI=1S/C11H8N2S/c1-8-5-10-9(6-12-8)3-2-4-11(10)13-7-14/h2-6H,1H3

InChI Key

ATSCEYAYNPGBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N=C=S)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Isothiocyanato-3-methylisoquinoline with two structurally related compounds: 3-Methylisothiazolo[5,4-b]quinoline and 5-Chloroisoquinoline.

Compound Name CAS Number Molecular Formula Key Substituents Reactivity/Applications
This compound N/A C₁₁H₈N₂S 3-Methyl, 5-Isothiocyanato Bioconjugation, ligand synthesis
3-Methylisothiazolo[5,4-b]quinoline 1203-55-0 C₁₁H₈N₂S 3-Methyl, fused isothiazole ring Photophysical studies
5-Chloroisoquinoline N/A* C₉H₆ClN 5-Chloro Organic synthesis intermediates
Key Observations:

Backbone Differences: The target compound and 5-Chloroisoquinoline share an isoquinoline core, whereas 3-Methylisothiazolo[5,4-b]quinoline contains a fused isothiazole ring, altering electronic properties and solubility . The isothiocyanato group (-N=C=S) in the target compound is more electrophilic than the chloro (-Cl) group in 5-Chloroisoquinoline, enabling nucleophilic addition reactions .

The isothiocyanato group’s reactivity contrasts with the inertness of the chloro group, making the former preferable for covalent drug design .

Physicochemical Properties (Inferred)

Property This compound 3-Methylisothiazolo[5,4-b]quinoline 5-Chloroisoquinoline
Molecular Weight (g/mol) ~216.3 216.3 163.6
Melting Point Not reported Not reported ~100–105°C (est.)
Solubility Low in water; soluble in DMSO Low in polar solvents Moderate in DCM

Note: Data inferred from structural analogs; experimental validation required.

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